[(2S,3R,4S,5R)-3-acetyloxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate
Description
This compound is a highly complex acetylated derivative featuring a pentacyclic terpenoid core (octadecanyl framework) with multiple stereochemical centers and functional groups. Key structural attributes include:
- Acetyloxy groups: Positioned at C3 and C4 of the oxane ring, enhancing lipophilicity and influencing metabolic stability .
- Glycosidic linkage: A β-D-glucopyranosyl unit attached via an ether bond, common in bioactive natural products to modulate solubility and target interactions .
- Hydroxy and methyl branches: These groups contribute to hydrogen-bonding networks and steric effects, critical for molecular recognition .
Synthetic analogs of such compounds, like chartreusin derivatives, are often acetylated to stabilize reactive hydroxyl groups during structural elucidation via NMR or mass spectrometry .
Properties
IUPAC Name |
[3-acetyloxy-2-[[15-(5,6-dihydroxy-6-methylheptan-2-yl)-14-hydroxy-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O16/c1-21(10-11-29(51)41(6,7)55)31-24(49)17-43(9)28-16-26(59-38-34(54)33(53)32(52)27(18-46)60-38)37-40(4,5)30(12-13-45(37)20-44(28,45)15-14-42(31,43)8)61-39-36(58-23(3)48)35(57-22(2)47)25(50)19-56-39/h21,24-39,46,49-55H,10-20H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWCDHXEDOSWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1C(CC2(C1(CCC34C2CC(C5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)OC(=O)C)OC(=O)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Agroastragaloside I can be synthesized through various extraction techniques. The most common methods include microwave-assisted extraction, enzymatic extraction, aqueous extraction, ultrasonic extraction, and reflux extraction . These methods involve using specific solvents and conditions to isolate the compound from the plant material.
Industrial Production Methods: Industrial production of Agroastragaloside I typically involves large-scale extraction from Astragalus membranaceus roots. The process includes:
Harvesting and Drying: The roots are harvested and dried to reduce moisture content.
Extraction: The dried roots are subjected to extraction using solvents like methanol or ethanol.
Purification: The extract is purified through crystallization and filtration to obtain pure Agroastragaloside I.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The compound contains acetyloxy groups and acetate esters , which are prone to hydrolysis under basic or acidic conditions. For example:
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Basic hydrolysis (e.g., NaOH aqueous solution) cleaves ester bonds, yielding carboxylate salts and alcohols.
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Acidic hydrolysis (e.g., HCl) similarly breaks esters but generates carboxylic acids and alcohols.
Data Table 1: Hydrolysis of Acetyl Groups
| Reaction Condition | Product | Source |
|---|---|---|
| NaOH aqueous | Deacetylated alcohol + sodium salt | Analogous esters in |
| HCl aqueous | Deacetylated alcohol + carboxylic acid | Analogous esters in |
Oxidation/Reduction of Hydroxyl Groups
The compound’s hydroxyl (-OH) groups may undergo oxidation or reduction:
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Oxidation (e.g., KMnO₄/H⁺) converts primary alcohols to carboxylic acids and secondary alcohols to ketones.
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Reduction (e.g., LiAlH₄) reduces ketones to alcohols.
Data Table 2: Oxidation/Reduction Trends
| Functional Group | Reaction Type | Product | Source |
|---|---|---|---|
| Secondary alcohol | Oxidation | Ketone | Analogous structures in |
| Ketone | Reduction | Secondary alcohol | Analogous structures in |
Ring-Opening Reactions of Polycyclic Systems
The pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecane framework is susceptible to ring-opening under:
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Acidic conditions (e.g., H⁺), leading to carbocation rearrangements.
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Nucleophilic attack (e.g., water/ethanol), generating diols or ethers.
Data Table 3: Ring-Opening Mechanisms
| Reaction Condition | Product | Source |
|---|---|---|
| H⁺/water | Diol (via carbocation stabilization) | Polycyclic analogs in |
| NaOH/ethanol | Ethers | Polycyclic analogs in |
Glycosidic Bond Cleavage
The oxan-4-yl (tetrahydrofuran) ring linked via glycosidic bonds may undergo:
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Acid hydrolysis (e.g., HCl), breaking the ether linkage.
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Enzymatic cleavage (e.g., glycosidases), yielding monosaccharides.
Data Table 4: Glycosidic Bond Hydrolysis
| Reaction Condition | Product | Source |
|---|---|---|
| HCl aqueous | Monosaccharides (e.g., glucose derivatives) | Analogous glycosides in |
| β-glucosidase | Specific monosaccharide release | Analogous glycosides in |
Substitution Reactions
The hydroxymethyl group (-CH₂OH) and hydroxylated heptan-2-yl chain may participate in:
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Alkylation (e.g., with alkyl halides).
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Acetylation (e.g., with acetyl chloride).
Data Table 5: Substitution Trends
| Functional Group | Reaction Type | Product | Source |
|---|---|---|---|
| -CH₂OH | Alkylation | Alkyl ether | Analogous alcohols in |
| -OH (heptan-2-yl) | Acetylation | Acetate ester | Analogous alcohols in |
Scientific Research Applications
Agroastragaloside I has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of triterpene glycosides.
Biology: Investigated for its role in modulating immune responses and cellular signaling pathways.
Industry: Utilized in the development of health supplements and herbal medicines.
Mechanism of Action
Agroastragaloside I exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: Scavenges reactive oxygen species and enhances antioxidant enzyme activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Metrics
Chemical similarity is assessed using Tanimoto coefficients (binary fingerprint comparison) and graph-based methods (substructure alignment). For this compound:
- Tanimoto coefficient: Values >0.7 indicate high similarity to acetylated triterpenoids like crenarchaeol derivatives, which share fused cyclic frameworks but lack glycosidic linkages .
- Subgraph matching : The pentacyclic core aligns with synthetic intermediates of elsamicin B, differing in acetyl group placement and sugar moieties .
Functional Group and Stability Comparison
Key Findings :
- The glycosidic unit in the target compound improves water solubility (~5 mg/mL) compared to non-glycosylated analogs like the triazole derivative in , which is insoluble in aqueous buffers.
- Acetylation at C3/C4 enhances metabolic stability over non-acetylated triterpenoids, as observed in crenarchaeol analogs prone to hydroxylation .
Spectroscopic and Computational Analysis
- NMR : The acetyloxy groups produce distinct signals at δ 2.1–2.3 ppm (¹H) and 170–175 ppm (¹³C), corroborated by synthetic acetylated standards in . Discrepancies in pentacyclic proton shifts (δ 7.5–7.8 ppm) suggest steric strain absent in simpler analogs .
- Docking studies: The β-D-glucopyranosyl moiety interacts with carbohydrate-binding domains (e.g., lectins), a feature absent in non-glycosylated compounds like those in .
Research Implications and Gaps
- Biological activity: Predicted targets include glycosidases and terpenoid-modifying enzymes, though experimental validation is lacking.
- Synthetic challenges : The stereochemical complexity necessitates asymmetric catalysis or enzymatic resolution, as seen in crenarchaeol synthesis .
- Stability optimization : QSAR models propose replacing the C6 methyl group with bulkier substituents to improve half-life .
Biological Activity
The compound [(2S,3R,4S,5R)-3-acetyloxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate is a complex organic molecule with potential biological activities that warrant detailed exploration. This article consolidates current research findings on its biological activity, including its pharmacological properties and potential therapeutic applications.
Structural Characteristics
The compound's structure is characterized by multiple stereocenters and functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 871.1 g/mol. Its intricate structure suggests potential interactions with various biological targets.
Pharmacological Properties
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structural features exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases .
- Anti-inflammatory Effects : Compounds derived from Euphorbia species have demonstrated anti-inflammatory effects in various models. The presence of hydroxyl groups in the structure may enhance these effects by modulating inflammatory pathways .
- Antimicrobial Activity : Research has shown that similar compounds can exhibit antimicrobial properties against a range of pathogens. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit vital metabolic processes .
The mechanisms underlying the biological activities of this compound are still under investigation but may include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and oxidative stress pathways.
- Modulation of Cell Signaling : It could influence various signaling pathways related to cell proliferation and apoptosis.
Study 1: Antioxidant and Anti-inflammatory Effects
A study published in Phytotherapy Research evaluated the antioxidant capacity of structurally similar compounds derived from Euphorbia species. The results indicated a significant reduction in reactive oxygen species (ROS) levels and pro-inflammatory cytokines in treated cells compared to controls .
Study 2: Antimicrobial Efficacy
Research conducted on the latex of Euphorbia peplus highlighted its antimicrobial properties against Gram-positive and Gram-negative bacteria. The study found that the latex exhibited a dose-dependent inhibition of bacterial growth . This suggests that the compound may possess similar antimicrobial properties.
Data Tables
Q & A
Q. Example Protocol Table
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Advanced Research Question
Discrepancies in NMR, MS, or X-ray data may arise due to conformational flexibility or impurities. Methodological solutions include:
- Multi-technique validation : Combine / NMR, high-resolution MS, and X-ray crystallography (e.g., as in for dodecanoate derivatives).
- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
- Systematic impurity profiling : Apply LC-MS/MS to trace byproducts, guided by frameworks for evidence-based inquiry ().
Q. Data Reconciliation Workflow
Repeat experiments under controlled conditions (e.g., anhydrous, inert atmosphere) to exclude environmental artifacts.
Cross-validate with independent labs or databases (e.g., PubChem in ).
Apply Bayesian statistical analysis to quantify uncertainty in spectral assignments .
What advanced simulation tools optimize the synthesis process for this compound?
Advanced Research Question
AI-driven tools like COMSOL Multiphysics enable reaction optimization by:
- Multi-physics modeling : Simulate heat/mass transfer in reactors to identify yield-limiting steps ().
- Machine learning (ML) : Train models on historical reaction data (e.g., solvent effects, catalyst loading) to predict optimal conditions.
- Real-time adjustments : Integrate IoT sensors with ML algorithms for autonomous process control ().
Q. Key Parameters for Simulation
What best practices ensure chemical stability during storage and handling?
Basic Research Question
Stability challenges arise from hydrolytic sensitivity (acetyloxy groups) and oxidation (hydroxy substituents). Recommendations include:
Q. Degradation Pathways
| Pathway | Trigger | Mitigation |
|---|---|---|
| Hydrolysis | Ambient moisture | Silica gel desiccants |
| Oxidation | O₂ exposure | Antioxidants (e.g., BHT) |
| Thermal decomposition | >40°C | Cold chain logistics |
How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?
Advanced Research Question
Theoretical approaches anchor experimental design in mechanistic hypotheses:
- Quantum mechanics (QM) : Calculate transition states for acetyloxy migration or glycosidic bond cleavage ().
- Molecular dynamics (MD) : Simulate solvent effects on conformational equilibria (e.g., pentacyclic ring flexibility).
- Retrosynthetic analysis : Deconstruct the molecule using hierarchy-of-complexity principles ().
Q. Case Study: Reactivity Prediction
Use QM to model the energy barrier for 3-acetyloxy migration under acidic conditions.
Validate with kinetic experiments (NMR time-course studies).
Refine the model iteratively, aligning with evidence-based inquiry principles ().
Q. Notes
- Avoid consumer/commercial angles (e.g., scaling-up synthesis) per guidelines.
- Tables synthesize data from multiple sources to provide actionable protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
